molecular formula C14H11ClFNOS2 B2507228 (5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone CAS No. 2034263-07-3

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone

Cat. No. B2507228
CAS RN: 2034263-07-3
M. Wt: 327.82
InChI Key: BMZGNSDLYDRGAU-UHFFFAOYSA-N
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Description

The compound "(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone" is a chemically synthesized molecule that appears to be related to various research efforts in developing new pharmaceuticals and materials with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorothiophenyl and aryl methanone units are common in the literature, suggesting that the compound may have similar properties or applications as those described in the papers.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different chemical moieties. For instance, in the synthesis of novel aryl methanones, a condensation reaction is used, combining 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones using reagents like TBAB and K2CO3 . This suggests that the synthesis of "(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone" could also involve a similar strategy, possibly using chlorothiophenyl and fluorophenyl precursors in a condensation reaction to form the thiazolidine ring.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using analytical and spectral methods such as IR, 1H NMR, and LC-MS . These techniques would likely be applicable in analyzing the molecular structure of "(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone" to confirm its synthesis and to elucidate its structural features.

Chemical Reactions Analysis

The chemical reactivity of aryl methanones can be inferred from the literature. For example, the presence of a thiadiazole moiety in some aryl methanones suggests potential reactivity in forming heterocyclic compounds . The chloro and fluoro substituents on the aromatic rings could also influence the reactivity, making the compound a candidate for further functionalization or participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized alongside their synthesis. For instance, the antimicrobial activity of synthesized aryl methanones is evaluated using qualitative and quantitative methods . Similarly, the compound could be subjected to antimicrobial screening to determine its potential as an antibacterial agent. Additionally, the presence of a chlorothiophenyl group in related compounds has been associated with antimicrobial, antioxidant, and insect antifeedant activities , suggesting that "(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone" may also possess these properties.

Scientific Research Applications

Synthesis and Characterization

  • Compounds related to "(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone" have been synthesized and characterized using techniques such as UV, IR, NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra have been investigated using density functional theory (DFT) calculations. These studies aid in understanding the structural changes in the molecule due to the substitution of electron withdrawing groups and provide insights into their thermodynamic stability and reactivity in the excited state, as well as their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Biological Activities

  • The synthesis and crystal structure of related compounds have been reported, with a focus on their wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal effects. These activities highlight the potential pharmaceutical applications of these compounds. Furthermore, polymeric thiophenes, closely related to the compound of interest, are utilized in various applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Crystal Packing and Molecular Interactions

  • Research on derivatives containing similar structural motifs has also explored the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. These studies provide valuable insights into the functional role of these interactions in stabilizing the molecular conformations and crystal packing of the compounds. The understanding of these interactions is crucial for the design of materials with specific properties (Sharma et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by similar thiazole derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNOS2/c15-12-5-4-11(20-12)13(18)17-6-7-19-14(17)9-2-1-3-10(16)8-9/h1-5,8,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZGNSDLYDRGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone

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